molecular formula C9H8N2O B1386716 1-(1H-indazol-7-yl)ethanone CAS No. 1159511-22-4

1-(1H-indazol-7-yl)ethanone

Cat. No.: B1386716
CAS No.: 1159511-22-4
M. Wt: 160.17 g/mol
InChI Key: BTLVDERQIQFTRL-UHFFFAOYSA-N
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Description

1-(1H-indazol-7-yl)ethanone is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which include indazole derivatives, have a broad range of biological activities . They have been found to interact with various targets such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may inhibit, regulate, or modulate its targets, leading to changes in cellular functions

Biochemical Pathways

Similar compounds have been found to impact a variety of pathways related to their targets . For instance, the inhibition of CHK1 and CHK2 kinases can affect cell cycle regulation and DNA damage response pathways .

Result of Action

Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . The specific effects of 1-(1H-indazol-7-yl)ethanone would depend on its mode of action and the biochemical pathways it affects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity of a compound. For instance, the compound is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

1-(1H-indazol-7-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit certain enzymes, leading to an accumulation of specific metabolites, or it may enhance enzyme activity, promoting the conversion of substrates into products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical impact .

Biological Activity

1-(1H-indazol-7-yl)ethanone is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and findings from scientific literature.

Structural Characteristics

This compound features an indazole ring fused with an ethanone moiety. Its molecular formula is C9H8N2OC_9H_8N_2O, indicating the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom. The indazole structure contributes to its reactivity and biological properties by allowing interactions with various biological targets.

The synthesis of this compound typically involves several steps, including:

  • Reagents : Commonly used reagents include strong bases for substitution reactions and oxidizing agents for oxidation processes.
  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol is often employed as solvents during synthesis.
  • Purification : The final product can be purified using recrystallization or column chromatography.

The compound's mechanism of action involves its interaction with enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in the field of antimicrobial drug development.

Anti-inflammatory Effects

Research suggests that compounds similar to this compound possess anti-inflammatory properties. The indazole scaffold is known for modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Potential

The anticancer activity of indazole derivatives has been a focal point in recent research. Preliminary data indicate that this compound may induce apoptosis in cancer cells through specific signaling pathways. This effect is likely mediated by its ability to interact with molecular targets involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological potential of indazole derivatives. For instance:

StudyFindings
Study A Demonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL.
Study B Showed anti-inflammatory effects in vitro through the inhibition of pro-inflammatory cytokines.
Study C Reported induction of apoptosis in human cancer cell lines with IC50 values ranging from 10 to 30 µM.

These findings underscore the need for further investigation into the pharmacological applications of this compound.

Future Directions

Despite promising preliminary findings, comprehensive studies are required to fully elucidate the biological mechanisms underlying the activity of this compound. Future research should focus on:

  • In vivo studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic studies : To clarify the specific molecular targets and pathways involved in its biological effects.
  • Structure-activity relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.

Properties

IUPAC Name

1-(1H-indazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-4-2-3-7-5-10-11-9(7)8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLVDERQIQFTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657112
Record name 1-(1H-Indazol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-22-4
Record name 1-(1H-Indazol-7-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.